

Technical Monograph: 7-Chloro-4-hydroxyquinolin-2-one

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Compound of Interest

Compound Name: 7-Chloroquinoline-2,4-diol

CAS No.: 1677-35-6

Cat. No.: B3034387

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Executive Summary

7-Chloro-4-hydroxyquinolin-2-one (also known as 7-chloro-2,4-dihydroxyquinoline) is a privileged bicyclic scaffold used extensively in the synthesis of immunomodulatory and anticancer agents.[1] Distinct from its mono-oxygenated analog (7-chloro-4-quinolinol, used in chloroquine synthesis), this di-oxygenated species serves as the core pharmacophore for quinoline-3-carboxamide derivatives, a class of drugs exemplified by Roquinimex (Linomide) and Laquinimod.[1]

This guide clarifies the compound's complex tautomeric nomenclature, provides a validated synthesis protocol with regiochemical controls, and outlines its role as a precursor in modern drug discovery.[1]

Nomenclature & Tautomeric Identity

The nomenclature of this compound is frequently a source of confusion due to keto-enol tautomerism.[1] The molecule exists in equilibrium between three primary forms, with the 4-hydroxy-2-quinolone tautomer being the most stable in polar aprotic solvents (e.g., DMSO).[1]

Synonyms and Identifiers

Identifier Type	Value	Context
IUPAC Name	7-Chloro-4-hydroxyquinolin-2(1H)-one	Preferred IUPAC (Keto form)
Common Synonym	7-Chloro-2,4-dihydroxyquinoline	Refers to the di-enol form
Alternative	7-Chloro-4-hydroxy-2-quinolone	Hybrid nomenclature
CAS Number	17920-35-5	Specific to the di-oxygenated species
SMILES	<chem>Clc1ccc2c(c1)NC(=O)C=C2O</chem>	Canonical representation
Molecular Formula	C ₉ H ₆ ClNO ₂	MW: 195.60 g/mol

Critical Disambiguation:

- DO NOT CONFUSE WITH: 7-Chloro-4-quinolinol (CAS 86-99-7).[1]
 - Difference: CAS 86-99-7 lacks the carbonyl oxygen at position 2.[1] It is the precursor to Chloroquine.[1]
 - Verification: If the target molecule requires a 2-oxo group (amide functionality), you are working with CAS 17920-35-5.[1]

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer responsible for the dual naming convention. In the solid state and polar solutions, the 2-oxo form (Tautomer B) predominates due to amide resonance stabilization.[1]

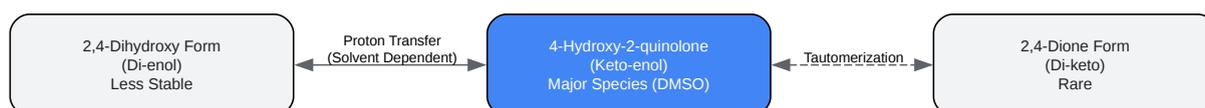


Figure 1: Tautomeric Equilibrium of 7-Chloro-4-hydroxyquinolin-2-one

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Validated Synthesis Protocol

The industrial standard for synthesizing 2,4-dihydroxyquinolines is the condensation of an aniline derivative with a malonic acid equivalent.[1]

Methodology: Thermal Cyclization of Diaryl Malonates (Modified Conrad-Limpach).[1]

Objective: Synthesize 7-chloro-4-hydroxyquinolin-2-one from 3-chloroaniline.

Reaction Scheme

The synthesis involves a two-step sequence:

- Amidation: Reaction of 3-chloroaniline with diethyl malonate.[1]
- Cyclization: High-temperature intramolecular condensation.[1]

Regioselectivity Note: Cyclization of meta-substituted anilines (like 3-chloroaniline) can yield two isomers: the 7-chloro (para to nitrogen) and 5-chloro (ortho to nitrogen) derivatives.[1] Steric hindrance typically favors the 7-chloro isomer (approx. 80:20 ratio), but recrystallization is required for purity.[1]

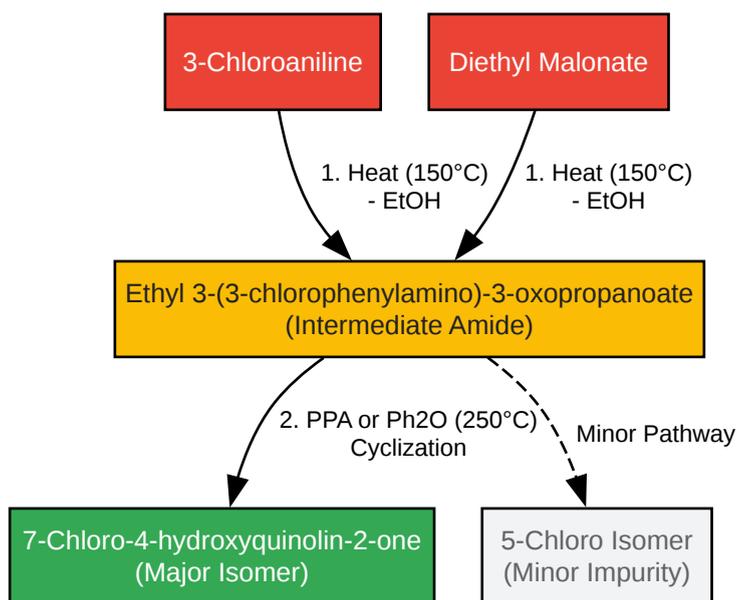


Figure 2: Synthesis Pathway via Malonate Condensation

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[1][2]

Step-by-Step Protocol

- Condensation:
 - Mix 3-chloroaniline (1.0 eq) and diethyl malonate (1.2 eq) in a round-bottom flask.
 - Heat to 150°C for 4 hours with continuous removal of ethanol (distillation).
 - Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of aniline.[1]
- Cyclization:
 - Add Polyphosphoric Acid (PPA) (5-10 volumes) to the intermediate residue.[1]
 - Heat to 140-160°C for 2-3 hours. Caution: Exothermic.[1]
 - Alternatively, use diphenyl ether at 250°C for thermal cyclization (cleaner, but requires high-temp setup).[1]
- Isolation & Purification:
 - Cool the mixture to 80°C and pour slowly into crushed ice/water with vigorous stirring.
 - Filter the precipitated solid.[1]
 - Purification: Recrystallize from Acetic Acid or DMF/Water.[1] This step is critical to remove the 5-chloro isomer.[1]
 - Yield: Typically 65-75%.[1]

Characterization & Data Verification

To validate the identity of the synthesized compound, compare spectral data against the following reference standards.

NMR Spectroscopy (DMSO-d₆)

The ¹H NMR spectrum confirms the 2-oxo tautomer by the presence of a broad NH signal and the absence of a C2-proton.[1]

Proton Environment	Chemical Shift (δ ppm)	Multiplicity	Assignment
NH	11.2 - 11.5	Broad Singlet	Amide proton (N-H)
OH	12.5 - 13.0	Broad Singlet	Enolic hydroxyl (C4-OH)
H-5	7.85	Doublet (J=8.5 Hz)	Aromatic (peri to OH)
H-8	7.25	Doublet (J=2.0 Hz)	Aromatic (ortho to Cl)
H-6	7.15	Doublet of Doublets	Aromatic (meta to Cl)
H-3	5.80	Singlet	Vinylic proton (C3-H)

Mass Spectrometry[1][2][3][4]

- Method: ESI-MS (Negative Mode)[1]
- Expected m/z: 194.0 [M-H]⁻
- Isotope Pattern: Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.[1]

Applications in Drug Discovery

7-Chloro-4-hydroxyquinolin-2-one is a versatile intermediate.[1] Its primary utility lies in the C3-functionalization to generate Quinoline-3-carboxamides, a class of potent immunomodulators.
[1]

Structural Relationship to Active Pharmaceutical Ingredients (APIs)

This scaffold allows for the synthesis of analogs to several clinical candidates:

- Roquinimex (Linomide): The 7-chloro derivative is used to synthesize chlorinated analogs of Roquinimex to improve metabolic stability (blocking C7 oxidation).[1]
- Laquinimod: Although Laquinimod is a 5-chloro derivative, the 7-chloro isomer is synthesized for Structure-Activity Relationship (SAR) studies to determine the optimal halogen position for preventing metabolism.[1]

Functionalization Logic

The C3 position is highly nucleophilic due to the activating effect of the C4-hydroxyl group.[1][2]

- Reaction: Knoevenagel condensation or direct acylation at C3.[1]
- Target: Formation of the 3-carboxamide moiety essential for binding to the S100A9 protein target (involved in autoimmune pathways).[1]

References

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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